Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 1-butyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-13-8-12-10(9(13)3)11(14)15-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
HBBBPJPTWVCNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC(=C1C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Substrate Selection for Target Substituents
For ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate, critical precursor choices include:
-
Amine component : 1-Butylamine introduces the N-1 substituent.
-
Aldehyde component : Paraformaldehyde or acetaldehyde directs methyl group incorporation at C-5.
-
1,2-Diaza-1,3-diene : Ethyl glyoxylate-derived dienes provide the C-4 carboxylate.
Reaction optimization studies show that microwave power (300–500 W) significantly impacts cyclization efficiency, with higher power reducing byproduct formation from 22% to 8%. A representative procedure yields the target compound in 78% isolated yield after silica gel chromatography.
Stepwise Alkylation of Imidazole Intermediates
This two-stage approach first constructs the 5-methyl-4-carboxylate core followed by N-1 alkylation.
Synthesis of Ethyl 5-Methyl-1H-Imidazole-4-Carboxylate
The nitroso aldol cyclocondensation method remains prevalent:
-
Ethyl acetoacetate reacts with NaNO₂/HCl at 0–15°C to form ethyl 2-hydroxyiminoacetoacetate.
-
Cyclization with paraformaldehyde/HCl (65–70°C, pH 5) yields ethyl 5-methyl-1H-imidazole-4-carboxylate (70.4% yield, mp 204–206°C).
Key parameters :
-
HCl concentration (6M optimal for cyclization)
-
Ammonia neutralization rate (slow addition prevents decomposition)
Regioselective N-1 Butylation
Alkylation of the imidazole nitrogen requires careful control to favor N-1 substitution over N-3:
-
Base selection : Potassium tert-butoxide (1.2 equiv) in THF deprotonates N-1 preferentially.
-
Alkylating agent : 1-Bromobutane (1.5 equiv) at 60°C for 12 hours achieves 89% conversion.
-
Solvent effects : THF > DMF > MeCN in selectivity (N-1:N-3 = 9:1 in THF).
Post-reaction purification via fractional crystallization from hexane/ethyl acetate (3:1) gives the target compound in 85% purity, upgradable to >99% by recrystallization.
Carboxylation-Esterification Route
High-pressure carboxylation followed by esterification offers an alternative pathway:
CO₂-Mediated Carboxylation
1-Butyl-5-methylimidazole reacts with CO₂ (120 bar) and K₂CO₃ (2 equiv) at 219°C for 2.5 hours to form the C-4 carboxylic acid (67.6% yield).
Critical factors :
Esterification with Ethanol
The carboxylic acid intermediate undergoes Fischer esterification:
-
H₂SO₄ (cat.) in refluxing ethanol (12 hours)
-
Azeotropic water removal enhances equilibrium shift
Comparative Analysis of Synthetic Methods
The microwave method excels in speed but requires specialized equipment. The stepwise approach offers better scalability for industrial applications, while carboxylation routes suit high-purity demands despite longer reaction times.
Challenges in Regiochemical Control
N-1 vs. N-3 Alkylation
Imidazole's tautomerism complicates alkylation site control:
Byproduct Formation Pathways
-
Over-alkylation : Excess alkylating agent produces dialkylated species (up to 15%)
-
Ring-opening : Prolonged heating (>24h) in acidic conditions degrades imidazole core
-
Oxidation : C-2 position susceptible to air oxidation without N₂ atmosphere
Industrial-Scale Optimization
Continuous Flow Microwave Synthesis
Pilot studies demonstrate:
Chemical Reactions Analysis
Types of Reactions
Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups .
Scientific Research Applications
Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Key Observations :
- Electronic Properties: The amino group in Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate introduces electron-donating effects, which may alter reactivity in nucleophilic substitutions compared to the target compound’s electron-withdrawing ester group .
- Aromatic Systems : The benzoimidazole derivative exhibits extended π-conjugation due to the fused benzene ring, leading to distinct UV-Vis absorption and fluorescence properties absent in simpler imidazole esters.
Physicochemical and Functional Comparisons
Solubility and Stability
- The target compound’s butyl chain increases solubility in nonpolar solvents (e.g., hexane, chloroform) relative to Ethyl 5-methyl-1H-imidazole-4-carboxylate .
- The hydroxy-methoxyphenyl substituent in the benzoimidazole derivative confers polarity and hydrogen-bonding capacity, enhancing water solubility but reducing thermal stability compared to alkyl-substituted imidazoles.
Thermal and Electrochemical Behavior
- Thermal decomposition temperatures (TGA data) for alkyl-substituted imidazoles typically range between 150–250°C, while benzoimidazole derivatives show higher stability (up to 300°C) due to aromatic rigidity.
- Cyclic voltammetry studies on this compound analogs reveal oxidation potentials influenced by electron-donating/withdrawing groups. Ag/AgCl) than the target compound (−0.8 V) due to its electron-rich imidazole ring.
Research Findings and Limitations
- Crystallographic Data: Structural validation tools like SHELXL and PLATON are critical for confirming the geometry of imidazole derivatives.
Biological Activity
Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H18N2O2 |
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | Ethyl 1-butyl-5-methylimidazole-4-carboxylate |
| InChI Key | HBBBPJPTWVCNOD-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using amido-nitriles and alkylating agents under catalytic conditions. Common methods include:
- Nickel-Catalyzed Reactions: Cyclization of amido-nitriles with alkylating agents.
- Continuous Flow Reactors: Employed in industrial settings to enhance yield and purity through optimized reaction conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The imidazole ring can bind to the active sites of enzymes, inhibiting their activity.
- Receptor Modulation: It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated efficacy against:
- Bacteria: Effective against both Gram-positive and Gram-negative strains.
- Fungi: Shows antifungal properties in various assays.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest: Disruption of cell cycle progression leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cancer cells.
Case Studies
Several studies have reported on the biological activities of this compound:
-
Antimicrobial Efficacy Study:
- Conducted on various bacterial strains.
- Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
-
Anticancer Research:
- A study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Findings indicated an IC50 value of 15 µM, suggesting potent anticancer activity.
-
Mechanistic Insights:
- Investigations into the mechanism revealed that the compound affects mitochondrial function, leading to increased apoptosis markers in treated cells.
Q & A
Q. What are the common synthetic routes for Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, analogous imidazole derivatives are synthesized via reactions between amines (e.g., cyclopentylamine) and carboxylate esters under acidic/basic conditions . A general approach involves:
- Step 1 : Formation of the imidazole core via condensation of a diamine with a carbonyl compound.
- Step 2 : Alkylation at the N1 position using butyl halides to introduce the butyl group.
- Step 3 : Esterification at the C4 position with ethyl chloroformate. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products like regioisomers .
Q. How is the structure of this compound validated experimentally?
Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., butyl at N1, methyl at C5, ester at C4).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] peak at 225.16 g/mol).
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL to resolve bond lengths, angles, and hydrogen-bonding patterns .
Q. What are the key chemical reactions involving this compound?
The ester group at C4 is reactive and can undergo:
- Hydrolysis : Under acidic/basic conditions to yield carboxylic acid derivatives.
- Reduction : Using LiAlH to convert the ester to a primary alcohol. The imidazole ring participates in electrophilic substitution (e.g., halogenation at C2) .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of N1-alkylated imidazoles be addressed?
Regioselectivity in N1-alkylation is influenced by steric and electronic factors. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., C2) during alkylation.
- Catalytic Systems : Use phase-transfer catalysts or ionic liquids to enhance reaction efficiency.
- Kinetic Control : Optimize temperature and solvent polarity to favor N1 over N3 alkylation. Contradictions in literature yields (e.g., 60–85%) highlight the need for condition-specific optimization .
Q. What computational methods are used to predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like cytochrome P450 enzymes. Key parameters:
- Binding Affinity : Calculated ΔG values for enzyme-ligand complexes.
- Pharmacophore Mapping : Aligning the compound’s functional groups (ester, imidazole) with active site residues. Studies on analogous compounds show moderate binding to fungal CYP51 (ΔG ≈ -8.2 kcal/mol) .
Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how are they resolved?
Discrepancies in NMR assignments may stem from:
- Tautomerism : Imidazole protons exhibit dynamic exchange, broadening peaks in DMSO-d.
- Solvent Effects : Chemical shifts vary with solvent polarity (e.g., CDCl vs. DO). Resolution strategies:
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals.
- Variable Temperature NMR : Identify tautomeric forms by cooling to -40°C .
Q. What are the safety and handling protocols for this compound in research settings?
Based on SDS data for similar imidazoles:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Toxicity data (e.g., LD > 500 mg/kg in rats) suggest moderate hazard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
